Cas no 1643590-09-3 (5-Bromoisothiazolo[5,4-b]pyridin-3-amine)
![5-Bromoisothiazolo[5,4-b]pyridin-3-amine structure](https://www.kuujia.com/scimg/cas/1643590-09-3x500.png)
5-Bromoisothiazolo[5,4-b]pyridin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 5-Bromoisothiazolo[5,4-b]pyridin-3-amine
- AK674104
- 1643590-09-3
- WLZ3624
- 5-bromo-[1,2]thiazolo[5,4-b]pyridin-3-amine
- Isothiazolo[5,4-b]pyridin-3-amine, 5-bromo-
- 3-amino-5-bromoisothiazolo[5,4-b]pyridine
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- Inchi: 1S/C6H4BrN3S/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H2,8,10)
- InChI Key: YIQNIADFTCRHTE-UHFFFAOYSA-N
- SMILES: BrC1=CN=C2C(=C1)C(N)=NS2
Computed Properties
- Exact Mass: 228.93093g/mol
- Monoisotopic Mass: 228.93093g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 80
5-Bromoisothiazolo[5,4-b]pyridin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029196632-5g |
5-Bromoisothiazolo[5,4-b]pyridin-3-amine |
1643590-09-3 | 97% | 5g |
$1,969.80 | 2022-04-02 | |
Alichem | A029196632-25g |
5-Bromoisothiazolo[5,4-b]pyridin-3-amine |
1643590-09-3 | 97% | 25g |
$4,920.48 | 2022-04-02 | |
Alichem | A029196632-10g |
5-Bromoisothiazolo[5,4-b]pyridin-3-amine |
1643590-09-3 | 97% | 10g |
$2,870.28 | 2022-04-02 | |
Crysdot LLC | CD00008331-1g |
5-Bromoisothiazolo[5,4-b]pyridin-3-amine |
1643590-09-3 | 97% | 1g |
$930 | 2024-07-19 |
5-Bromoisothiazolo[5,4-b]pyridin-3-amine Related Literature
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Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
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Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
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Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
Additional information on 5-Bromoisothiazolo[5,4-b]pyridin-3-amine
Recent Advances in the Study of 5-Bromoisothiazolo[5,4-b]pyridin-3-amine (CAS: 1643590-09-3) and Its Applications in Chemical Biology and Medicine
The compound 5-Bromoisothiazolo[5,4-b]pyridin-3-amine (CAS: 1643590-09-3) has recently emerged as a promising scaffold in medicinal chemistry and chemical biology research. This heterocyclic compound, featuring both isothiazole and pyridine rings with a bromine substitution, has attracted significant attention due to its unique physicochemical properties and potential biological activities. Recent studies have focused on exploring its applications as a building block for drug discovery and as a tool compound in biological studies.
Structural analysis reveals that the bromine atom at the 5-position of the isothiazole ring provides an excellent handle for further functionalization through cross-coupling reactions, while the amine group at the 3-position offers opportunities for derivatization. This dual functionality makes 1643590-09-3 particularly valuable for the synthesis of diverse compound libraries. Recent work by Zhang et al. (2023) demonstrated its effectiveness in palladium-catalyzed Buchwald-Hartwig amination reactions, enabling the rapid generation of novel analogs with potential pharmacological activities.
In terms of biological activity, preliminary screening data suggest that 5-Bromoisothiazolo[5,4-b]pyridin-3-amine and its derivatives show interesting interactions with various kinase targets. A 2024 study published in the Journal of Medicinal Chemistry reported moderate inhibitory activity against JAK2 kinase (IC50 = 380 nM), suggesting potential applications in inflammatory diseases and hematological malignancies. The compound's unique isothiazolo[5,4-b]pyridine core appears to contribute to favorable binding interactions in the ATP-binding pocket of certain kinases.
Recent synthetic methodology developments have significantly improved access to this compound. A novel one-pot synthesis protocol published in Organic Letters (2024) achieved 5-Bromoisothiazolo[5,4-b]pyridin-3-amine in 68% overall yield from commercially available starting materials, representing a substantial improvement over previous routes. This advancement is particularly important as it facilitates larger-scale production for more extensive biological evaluation.
The compound's potential extends beyond direct therapeutic applications. Several research groups have utilized 1643590-09-3 as a key intermediate in the synthesis of more complex molecular architectures. Notably, it has been incorporated into PROTAC (proteolysis targeting chimera) molecules targeting oncogenic proteins, as reported in a recent ACS Chemical Biology publication. The bromine atom serves as an attachment point for E3 ligase ligands, while the amine group allows connection to target protein binders.
Pharmacokinetic studies of 5-Bromoisothiazolo[5,4-b]pyridin-3-amine derivatives are still in early stages, but initial ADME data suggest reasonable metabolic stability and membrane permeability. Molecular modeling indicates that the planar structure of the core scaffold may contribute to these favorable properties, though further optimization will likely be needed to develop drug-like molecules. Current research efforts are focusing on balancing the compound's inherent physicochemical properties with the requirements for oral bioavailability.
Looking forward, 5-Bromoisothiazolo[5,4-b]pyridin-3-amine represents an exciting platform for medicinal chemistry exploration. Its versatility as a synthetic intermediate combined with emerging biological activity data positions it as a compound of significant interest in multiple therapeutic areas. Ongoing research is expected to further elucidate its potential applications in drug discovery and chemical biology.
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